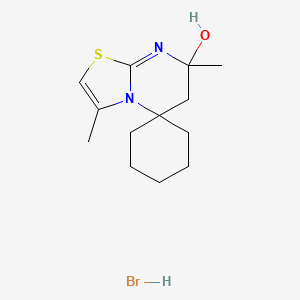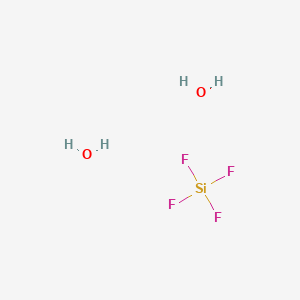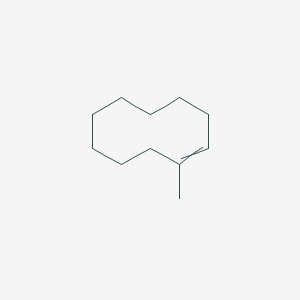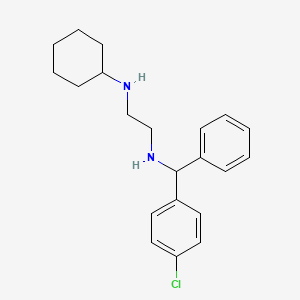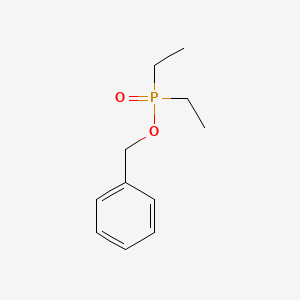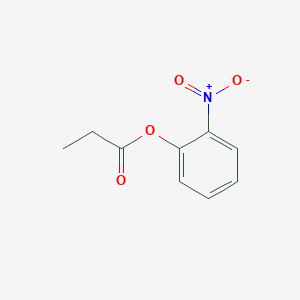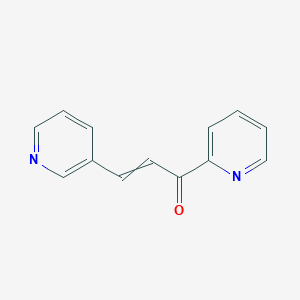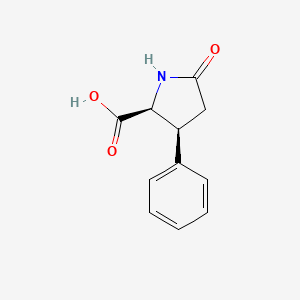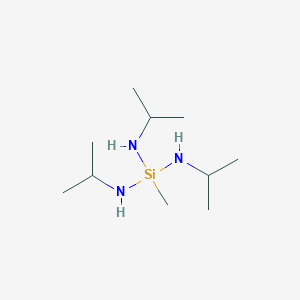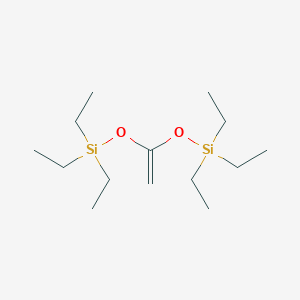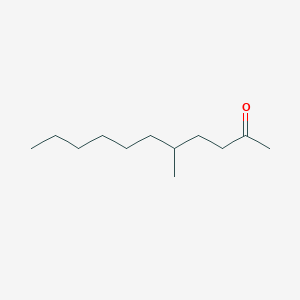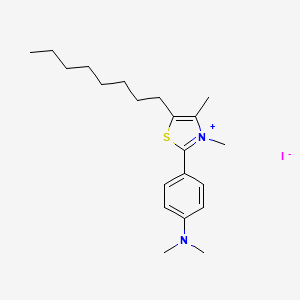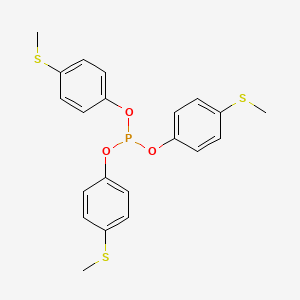
tris(4-methylsulfanylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylsulfanylphenyl) phosphite is an organophosphorus compound with the molecular formula C21H21O3PS3 It is a phosphite ester, characterized by the presence of three 4-methylsulfanylphenyl groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylsulfanylphenyl) phosphite typically involves the reaction of phosphorus trichloride (PCl3) with 4-methylsulfanylphenol in the presence of a base. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently converted to the desired phosphite ester. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow reactors, which offer advantages such as shorter reaction times and higher yields compared to traditional batch reactors. The use of microreactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methylsulfanylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylsulfanylphenyl) phosphite has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in polymer production, helping to prevent degradation during processing
Wirkmechanismus
The mechanism of action of tris(4-methylsulfanylphenyl) phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant in polymer production.
Triphenylphosphine: A widely used ligand in organometallic chemistry
Uniqueness
Tris(4-methylsulfanylphenyl) phosphite is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable ligand in catalysis .
Eigenschaften
CAS-Nummer |
22945-49-9 |
|---|---|
Molekularformel |
C21H21O3PS3 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
tris(4-methylsulfanylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3PS3/c1-26-19-10-4-16(5-11-19)22-25(23-17-6-12-20(27-2)13-7-17)24-18-8-14-21(28-3)15-9-18/h4-15H,1-3H3 |
InChI-Schlüssel |
ZQKUPMBUKWVNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)SC)OC3=CC=C(C=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


